2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide 2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 955811-56-0
VCID: VC4365862
InChI: InChI=1S/C24H20N2O4S/c1-28-19-12-13-22(29-2)20(14-19)23(27)26-24-25-21(15-31-24)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h3-15H,1-2H3,(H,25,26,27)
SMILES: COC1=CC(=C(C=C1)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Molecular Formula: C24H20N2O4S
Molecular Weight: 432.49

2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

CAS No.: 955811-56-0

Cat. No.: VC4365862

Molecular Formula: C24H20N2O4S

Molecular Weight: 432.49

* For research use only. Not for human or veterinary use.

2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide - 955811-56-0

Specification

CAS No. 955811-56-0
Molecular Formula C24H20N2O4S
Molecular Weight 432.49
IUPAC Name 2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C24H20N2O4S/c1-28-19-12-13-22(29-2)20(14-19)23(27)26-24-25-21(15-31-24)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h3-15H,1-2H3,(H,25,26,27)
Standard InChI Key SBKRXURSYHZHKP-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4

Introduction

Synthesis and Chemical Reactions

The synthesis of 2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide would likely involve multi-step organic reactions. Common strategies include:

  • Condensation Reactions: Formation of the thiazole ring might involve condensation reactions between appropriate precursors.

  • Amidation: The benzamide moiety could be introduced through amidation reactions involving carboxylic acid derivatives and amines.

  • Functional Group Transformations: Methoxy groups could be introduced via methylation reactions of hydroxyl groups.

Purification techniques such as high-performance liquid chromatography (HPLC) and structural confirmation using nuclear magnetic resonance (NMR) spectroscopy would be essential.

Biological and Medicinal Applications

While specific biological data on 2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is lacking, compounds with similar structures, such as thiazole derivatives, often exhibit significant pharmacological activities. These include antimicrobial and anticancer properties, as observed in related thiazole-based compounds .

ApplicationPotential
AntimicrobialPossible activity against bacterial and fungal species
AnticancerPotential for inhibiting cancer cell growth

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